Enhanced Polarity and Hydrogen Bonding
4-Hydroxypyrrolidine-2,4-dicarboxylic acid possesses a significantly higher number of hydrogen bond donors and acceptors compared to its non-hydroxylated analog, L-trans-pyrrolidine-2,4-dicarboxylic acid (L-trans-PDC), due to the additional hydroxyl group . This difference in molecular descriptors directly impacts its physicochemical properties and potential intermolecular interactions .
| Evidence Dimension | Hydrogen Bond Donor / Acceptor Count |
|---|---|
| Target Compound Data | 4 Hydrogen Bond Donors; 6 Hydrogen Bond Acceptors |
| Comparator Or Baseline | L-trans-PDC (C6H9NO4): Calculated 3 Donors; 5 Acceptors |
| Quantified Difference | Increase of 1 donor and 1 acceptor |
| Conditions | Calculated properties based on molecular formula (Target: C6H9NO5; Comparator: C6H9NO4) |
Why This Matters
Enhanced hydrogen bonding capacity improves aqueous solubility and creates additional interaction sites, making it a more versatile scaffold for medicinal chemistry and bioconjugation.
